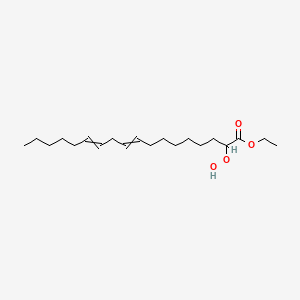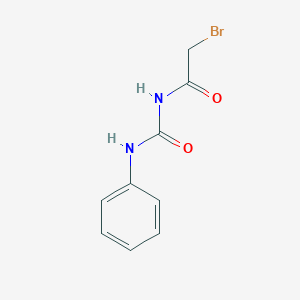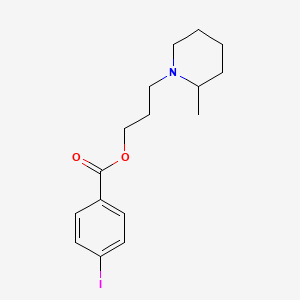
3-(2'-Methylpiperidino)propyl p-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Methylpiperidino)propyl p-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is an ester derivative of benzoic acid, specifically a p-iodobenzoate ester, with a 2’-methylpiperidino group attached to the propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-iodobenzoate typically involves the esterification of p-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of 3-(2’-Methylpiperidino)propyl p-iodobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-(2’-Methylpiperidino)propyl p-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 3-(2’-Methylpiperidino)propanol.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
科学研究应用
3-(2’-Methylpiperidino)propyl p-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-iodobenzoate depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring and the ester linkage play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(2’-Methylpiperidino)propyl p-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
3-(2’-Methylpiperidino)propyl p-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
3-(2’-Methylpiperidino)propyl p-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(2’-Methylpiperidino)propyl p-iodobenzoate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. The iodine atom also imparts distinct physicochemical properties, such as higher molecular weight and different electronic effects, influencing its reactivity and interactions with other molecules .
属性
CAS 编号 |
63916-89-2 |
|---|---|
分子式 |
C16H22INO2 |
分子量 |
387.26 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl 4-iodobenzoate |
InChI |
InChI=1S/C16H22INO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3 |
InChI 键 |
BLAAWVPMHICNCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
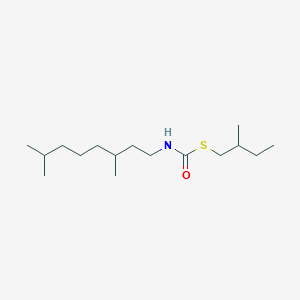
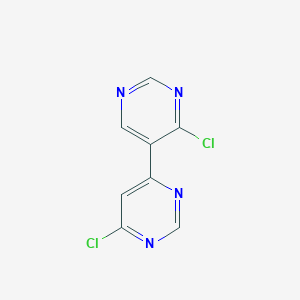
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
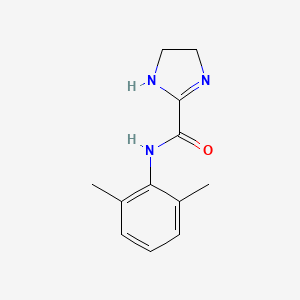

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
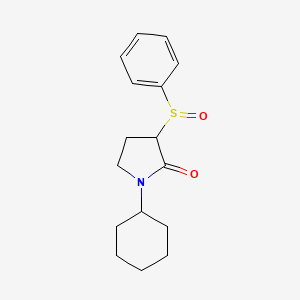
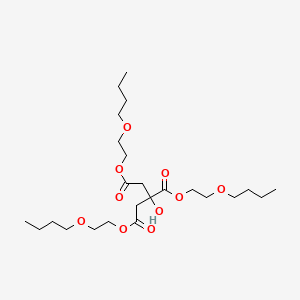

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
